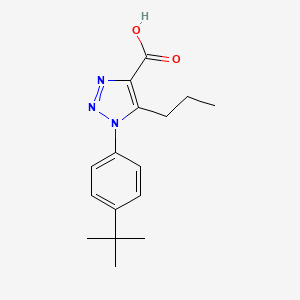![molecular formula C13H18N4O B1371063 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine CAS No. 1154393-99-3](/img/structure/B1371063.png)
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Overview
Description
“2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine” is a chemical compound with the CAS Number: 1154393-99-3 . It has a molecular weight of 246.31 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H18N4O/c14-10-1-2-11-12(9-10)16-13(15-11)3-4-17-5-7-18-8-6-17/h1-2,9H,3-8,14H2,(H,15,16) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 246.31 .Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis of derivatives involving the morpholine component and their potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial effects of compounds synthesized from primary amines, including morpholine derivatives. Some of these compounds demonstrated moderate to good activities against various microorganisms (Bektaş et al., 2007). Similarly, research by Sahin et al. (2012) highlighted the antimicrobial potential of newly synthesized morpholine derivatives containing an azole nucleus, with some showing effectiveness against C. albicans and S. cerevisiae (Sahin et al., 2012).
Antitumor Properties
The potential antitumor properties of morpholine derivatives have also been a subject of research. Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, including morpholine derivatives, and found them to be promising as new anticancer agents (Horishny et al., 2020).
Synthesis and Biological Evaluation
Díaz et al. (2012) conducted a study on the synthesis and pharmacological activity of a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, which included morpholine as a crucial component. The study indicated the importance of basic amines like morpholine for activity and identified a compound with high activity in neurogenic pain models (Díaz et al., 2012).
Antioxidant and Glucosidase Inhibitory Activities
Özil et al. (2018) synthesized novel benzimidazole derivatives containing the morpholine skeleton, which were evaluated for their antioxidant activities and glucosidase inhibitory potential. These compounds demonstrated significant scavenging activity and inhibitory potential against α-glucosidase, suggesting their potential in therapeutic applications (Özil et al., 2018).
Pharmacological and Toxicological Screening
The study by Can et al. (2017) involved the pharmacological and toxicological screening of novel benzimidazole-morpholine derivatives, focusing on their potential as multi-action therapeutic agents. The research provided insights into the enzyme inhibitory and antimicrobial activities of these compounds (Can et al., 2017).
properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-10-1-2-11-12(9-10)16-13(15-11)3-4-17-5-7-18-8-6-17/h1-2,9H,3-8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQIFKWNRVEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



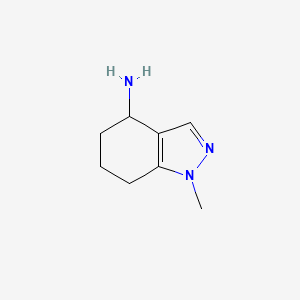
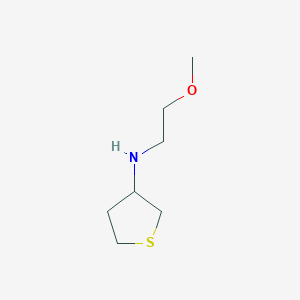

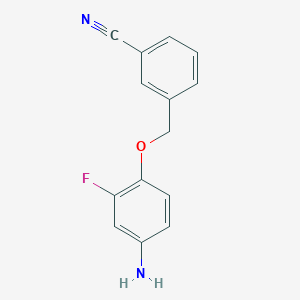
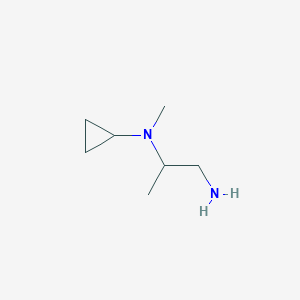
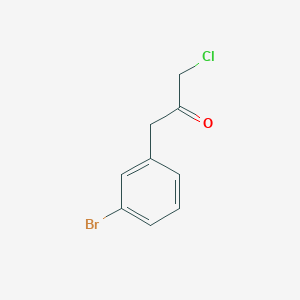
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
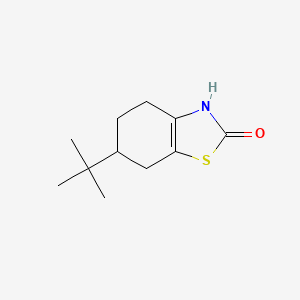
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
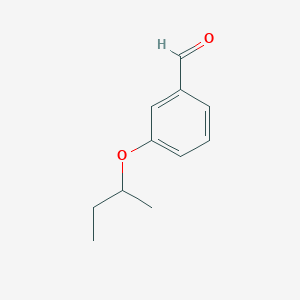
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
